molecular formula C10H18N2O2 B14913444 n-(2-(Tert-butylamino)-2-oxoethyl)cyclopropanecarboxamide

n-(2-(Tert-butylamino)-2-oxoethyl)cyclopropanecarboxamide

Cat. No.: B14913444
M. Wt: 198.26 g/mol
InChI Key: UIVNEWZTRAUXBB-UHFFFAOYSA-N
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Description

N-(2-(Tert-butylamino)-2-oxoethyl)cyclopropanecarboxamide is a compound that features a cyclopropane ring attached to a carboxamide group, with a tert-butylamino substituent on the 2-position of the oxoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Tert-butylamino)-2-oxoethyl)cyclopropanecarboxamide can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2. This method is efficient and can be performed under solvent-free conditions at room temperature . Another method involves the reaction of tert-butyl bromide with amides using heavy metal catalysts or alkali at high temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Tert-butylamino)-2-oxoethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2-(Tert-butylamino)-2-oxoethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to interact with various biological targets, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-tert-butyl derivatives, such as N-tert-butylbenzamide and N-tert-butylacetamide . These compounds share structural similarities but differ in their specific substituents and functional groups.

Uniqueness

N-(2-(Tert-butylamino)-2-oxoethyl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in research applications where specific molecular interactions are required.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

N-[2-(tert-butylamino)-2-oxoethyl]cyclopropanecarboxamide

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)12-8(13)6-11-9(14)7-4-5-7/h7H,4-6H2,1-3H3,(H,11,14)(H,12,13)

InChI Key

UIVNEWZTRAUXBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CNC(=O)C1CC1

Origin of Product

United States

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